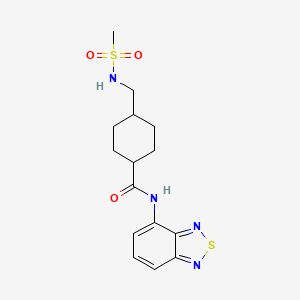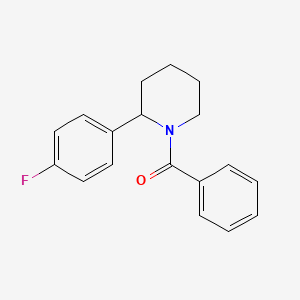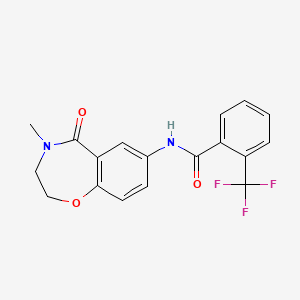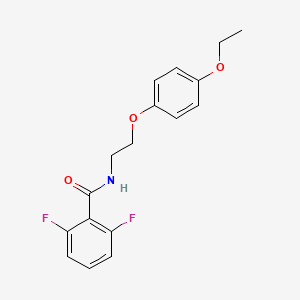![molecular formula C25H24N4O5S B2710694 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 954601-46-8](/img/structure/B2710694.png)
4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, a sulfamoyl group, an oxadiazole ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl(methyl)sulfamoyl group would likely contribute to the overall polarity of the molecule, while the oxadiazole ring could potentially participate in aromatic stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, its solubility would likely be influenced by the presence of the polar sulfamoyl group and the nonpolar benzyl and methoxyphenylmethyl groups .Applications De Recherche Scientifique
Crystal Structure and Biological Studies
One aspect of the research involves the study of the crystal structure and biological activities of derivatives of 1,3,4-oxadiazole. For instance, compounds related to 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide were synthesized and their molecular structures confirmed by single crystal X-ray diffraction. These compounds displayed intermolecular hydrogen bonds and were evaluated for antioxidant and antibacterial activities against Staphylococcus aureus, showing good antibacterial and potent antioxidant activities (Karanth et al., 2019).
Synthesis of Anti-Inflammatory and Anti-Cancer Agents
Another research focus includes the synthesis of novel compounds with 1,3,4-oxadiazol derivatives for potential use as anti-inflammatory and anti-cancer agents. The synthesis process involves various intermediates and final compounds which are evaluated for their biological activities. Some of these compounds have shown significant results in anti-cancer screening (Gangapuram & Redda, 2009).
In Vitro Antidiabetic Screening
There's also significant research in the antidiabetic potential of 1,3,4-oxadiazol derivatives. A series of compounds have been synthesized and evaluated for in vitro antidiabetic activity, showing promising results. These studies offer insights into the potential of such compounds in diabetes treatment (Lalpara et al., 2021).
Nematocidal Activity
Research also extends to the synthesis of 1,3,4-oxadiazole derivatives with nematocidal activities. Certain compounds have been found effective against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-29(17-19-6-4-3-5-7-19)35(31,32)22-14-10-20(11-15-22)24(30)26-25-28-27-23(34-25)16-18-8-12-21(33-2)13-9-18/h3-15H,16-17H2,1-2H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQSHBWYVYDXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide](/img/structure/B2710611.png)

![8-(2-fluorophenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2710613.png)
![5-[2-(4-Methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2710614.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2710616.png)
![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2710620.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2710625.png)



methanone](/img/structure/B2710632.png)

